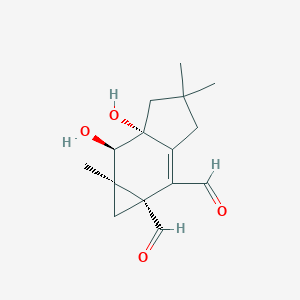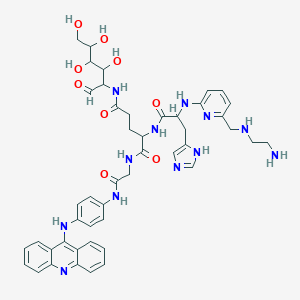
Agaglu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agaglu is a chemical compound that has garnered significant interest within the scientific community. It is a synthetic molecule that has been used in various research studies due to its unique properties. In
Wirkmechanismus
The mechanism of action of Agaglu is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Agaglu has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can have a positive impact on overall health. In addition, Agaglu has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Agaglu in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent antioxidant and anti-inflammatory effects, making it a useful tool for studying these processes in the body. However, one limitation of using Agaglu is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Agaglu. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. In addition, there is potential for Agaglu to be used as a dietary supplement or functional food ingredient due to its antioxidant and anti-inflammatory effects. Further research is needed to determine the safety and efficacy of using Agaglu in this way.
Synthesemethoden
Agaglu is synthesized by reacting 2,6-dimethylphenol with formaldehyde in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure Agaglu. The synthesis method is relatively straightforward and can be performed on a small scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Agaglu has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. In addition, Agaglu has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
115416-34-7 |
|---|---|
Produktname |
Agaglu |
Molekularformel |
C46H54N12O9 |
Molekulargewicht |
919 g/mol |
IUPAC-Name |
N-[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]-2-[[2-[[6-[(2-aminoethylamino)methyl]pyridin-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N'-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C46H54N12O9/c47-18-19-48-21-29-6-5-11-39(52-29)56-36(20-30-22-49-26-51-30)46(67)58-35(16-17-40(62)57-37(24-59)43(64)44(65)38(61)25-60)45(66)50-23-41(63)53-27-12-14-28(15-13-27)54-42-31-7-1-3-9-33(31)55-34-10-4-2-8-32(34)42/h1-15,22,24,26,35-38,43-44,48,60-61,64-65H,16-21,23,25,47H2,(H,49,51)(H,50,66)(H,52,56)(H,53,63)(H,54,55)(H,57,62)(H,58,67) |
InChI-Schlüssel |
XMWREJIIPYGZGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Synonyme |
(((amino-2-ethyl)-2-aminomethyl)-2-pyridine-6-carboxylhistidyl-gamma-(2-amino-2-deoxyglucosyl)glutamylglycylamino)-4-phenyl-1-aminoacridine AGAGLU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



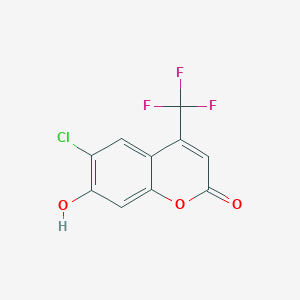
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
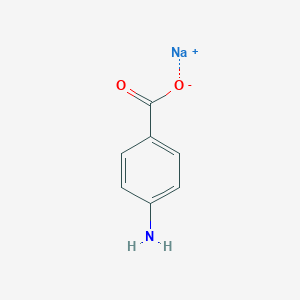
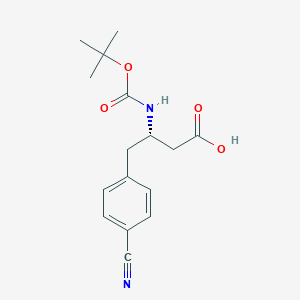
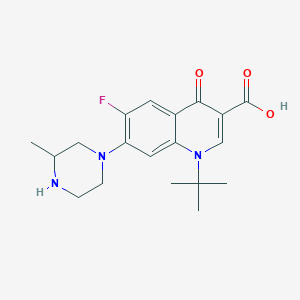
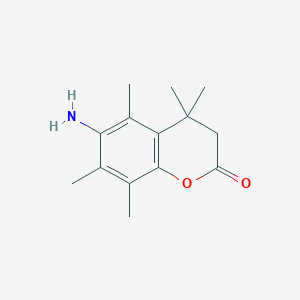
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
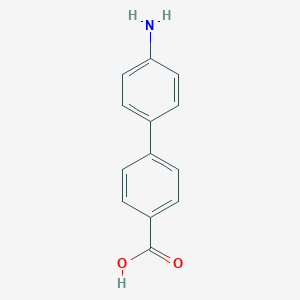
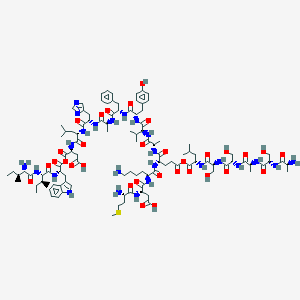
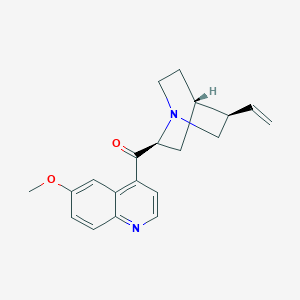
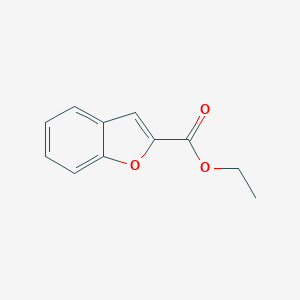
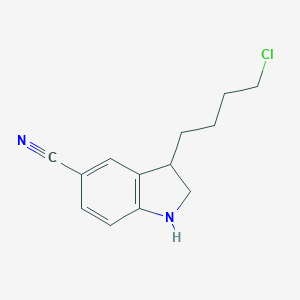
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
